molecular formula C12H12N2O2 B3175052 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate CAS No. 955964-64-4

1-methyl-3-phenyl-1H-pyrazol-5-yl acetate

Cat. No.: B3175052
CAS No.: 955964-64-4
M. Wt: 216.24 g/mol
InChI Key: UENOERSKQFFKNB-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-1H-pyrazol-5-yl acetate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by a methyl group at the first position, a phenyl group at the third position, and an acetate group at the fifth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by an iodine molecule, which facilitates the formation of the pyrazole structure . The general reaction conditions include:

    Starting Materials: 1,3-dicarbonyl compounds and phenylhydrazine.

    Catalyst: Iodine.

    Solvent: Often carried out in ethanol or other suitable solvents.

    Temperature: Reflux conditions are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-1H-pyrazol-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, hydropyrazole derivatives, and substituted pyrazoles with diverse functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-3-phenyl-1H-pyrazol-5-yl acetate features a five-membered pyrazole ring with an acetate group, which contributes to its unique chemical properties. The molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural characteristics allow for a range of biological activities and interactions with various biological targets.

Pharmaceutical Applications

The compound has been investigated for its potential in pharmaceutical chemistry, particularly as an intermediate in the synthesis of more complex molecules. One notable application is its role in the preparation of Teneligliptin , a drug used for managing type 2 diabetes. The synthesis process involves using this compound as a precursor, showcasing its significance in medicinal chemistry .

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory effects : The compound shows promise in modulating inflammatory pathways, which could be beneficial for conditions like arthritis.
  • Anticancer properties : Studies have evaluated derivatives of this compound for their efficacy against cancer cell lines, suggesting potential applications in cancer therapy. For instance, derivatives have been tested against breast cancer cell lines (MCF-7), demonstrating the ability to enhance survival rates compared to conventional chemotherapeutics .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Features
3-Methyl-1H-pyrazol-5-oneContains a methyl group at position 3Precursor for many pyrazole derivatives
4-AcetylaminoantipyrineContains an acetylamino groupKnown for analgesic properties
4-(4-Trifluoromethylbenzoyl)-3-methylpyrazoleContains a trifluoromethyl groupExhibits enhanced lipophilicity and biological activity
4-MethoxycarbonylpyrazoleContains a methoxycarbonyl groupPotential use in the synthesis of complex molecules

These comparisons illustrate how variations in structure can lead to different biological activities and applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anticancer Evaluation : A study utilizing magnetic aminated starch (MAST) as a biocatalyst for synthesizing pyrazolone derivatives demonstrated significant anticancer activity against MCF-7 cells, indicating that modifications to the pyrazole structure can enhance therapeutic efficacy .
  • Pharmaceutical Development : Research into the synthesis processes for Teneligliptin has highlighted the importance of this compound as an intermediate, emphasizing its relevance in drug formulation and development .

Comparison with Similar Compounds

1-methyl-3-phenyl-1H-pyrazol-5-yl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Methyl-3-phenyl-1H-pyrazol-5-yl acetate is a compound of interest within the pyrazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms. Its molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2 and it features an acetate group attached to the pyrazole ring. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer effects.

The synthesis of this compound can be achieved through various methods, typically involving the acylation of pyrazole derivatives. The compound's unique structure allows it to interact with several biological targets, influencing various pathways related to inflammation and cancer progression.

Biological Activities

1. Anti-inflammatory and Analgesic Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory and analgesic effects. For instance, studies on related pyrazole derivatives have shown their ability to act as TRPV1 antagonists, which are critical in pain modulation. In vivo studies demonstrated that these derivatives could effectively reduce capsaicin-induced hypothermia without causing hyperthermia, indicating a potential for pain relief without adverse effects .

2. Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. For example, compounds derived from this compound have been evaluated for their cytotoxicity against various cancer cell lines, including breast cancer (MCF-7). The MTT assay results indicated that certain derivatives exhibited notable cytotoxic effects, thereby supporting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Variations in the substituents on the pyrazole ring significantly influence the compound's interaction with biological targets. For example:

Compound Structure Characteristics Biological Activity
This compoundAcetate group on pyrazoleAnti-inflammatory, analgesic
4-AcetylaminoantipyrineAcetylamino groupAnalgesic properties
3-Methyl-1H-pyrazol-5-oneMethyl group at position 3Precursor for further derivatives

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of this compound in terms of its specific applications and effects.

Case Study 1: TRPV1 Antagonism

A series of studies focused on the TRPV1 receptor revealed that certain pyrazole derivatives could effectively inhibit receptor activation by capsaicin. The most potent compounds demonstrated Ki values in the nanomolar range, indicating strong antagonistic activity .

Case Study 2: Cytotoxicity Assays

In vitro studies using MCF-7 cell lines showed that specific derivatives of this compound exhibited significant cytotoxicity at varying concentrations. The results from MTT assays confirmed a dose-dependent relationship between compound concentration and cell viability .

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(15)16-12-8-11(13-14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENOERSKQFFKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=NN1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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